molecular formula C3H10N2O3S B8422290 N-(2-Methoxyethyl)sulfamide

N-(2-Methoxyethyl)sulfamide

Cat. No.: B8422290
M. Wt: 154.19 g/mol
InChI Key: WHDYOSDHRIOMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)sulfamide: is an organic compound with the molecular formula C4H12N2O4S It is characterized by the presence of a sulfuric diamide group attached to a 2-methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)sulfamide typically involves the reaction of sulfuric acid diamide with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

H2SO4(NH2)2+CH3OCH2CH2NH2C4H12N2O4S+H2O\text{H2SO4(NH2)2} + \text{CH3OCH2CH2NH2} \rightarrow \text{C4H12N2O4S} + \text{H2O} H2SO4(NH2)2+CH3OCH2CH2NH2→C4H12N2O4S+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyethyl)sulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(2-Methoxyethyl)sulfamide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to investigate the effects of sulfuric diamides on cellular processes

Medicine: this compound is being explored for its potential use in drug development, particularly in the treatment of diseases that involve sulfur metabolism.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)sulfamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include sulfur metabolism and signal transduction processes.

Comparison with Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline

Comparison: N-(2-Methoxyethyl)sulfamide is unique due to its sulfuric diamide group, which imparts distinct chemical properties compared to other similar compounds. For example, N-(2-methoxyethyl)-p-nitroaniline and N-(2-acetoxyethyl)-p-nitroaniline contain nitro and acetoxy groups, respectively, which result in different reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.

Properties

Molecular Formula

C3H10N2O3S

Molecular Weight

154.19 g/mol

IUPAC Name

1-methoxy-2-(sulfamoylamino)ethane

InChI

InChI=1S/C3H10N2O3S/c1-8-3-2-5-9(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7)

InChI Key

WHDYOSDHRIOMMF-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Reference Example 9-26, tetrahydrofuran (3 mL) and 2-methoxyethylamine (0.36 mL, 4.2 mmol) were added to sulfamide (400 mg, 4.2 mmol) and the mixture was stirred by use of a microwave chemical reactor at 300 W at 100° C. for 10 minutes. The solvent was evaporated off under reduced pressure, and purification by silica gel column chromatography (hexane/ethyl acetate=1/0 to 1/4) was performed to give N-(2-methoxyethyl)sulfuric diamide (Compound GF) (236 mg, yield: 37%).
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.